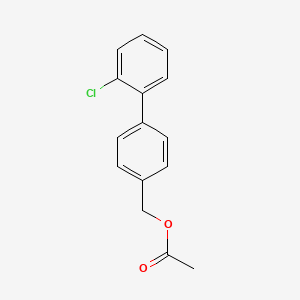
Acetoxy 4-methyl 2'-chlorobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetoxy 4-methyl 2’-chlorobiphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an acetoxy group, a methyl group, and a chlorine atom attached to the biphenyl structure. Biphenyl compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetoxy 4-methyl 2’-chlorobiphenyl typically involves the acetylation of 4-methyl 2’-chlorobiphenyl. This can be achieved through the reaction of 4-methyl 2’-chlorobiphenyl with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of Acetoxy 4-methyl 2’-chlorobiphenyl may involve large-scale acetylation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
化学反応の分析
Types of Reactions
Acetoxy 4-methyl 2’-chlorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted biphenyl derivatives.
科学的研究の応用
Acetoxy 4-methyl 2’-chlorobiphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Acetoxy 4-methyl 2’-chlorobiphenyl involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The chlorine atom and methyl group contribute to the compound’s overall reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Acetoxy 4-methyl biphenyl: Lacks the chlorine atom, resulting in different reactivity and applications.
4-methyl 2’-chlorobiphenyl:
Acetoxy biphenyl: Lacks both the methyl and chlorine groups, leading to distinct properties and applications.
Uniqueness
Acetoxy 4-methyl 2’-chlorobiphenyl is unique due to the combination of its functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
109523-94-6 |
|---|---|
分子式 |
C15H13ClO2 |
分子量 |
260.71 g/mol |
IUPAC名 |
[4-(2-chlorophenyl)phenyl]methyl acetate |
InChI |
InChI=1S/C15H13ClO2/c1-11(17)18-10-12-6-8-13(9-7-12)14-4-2-3-5-15(14)16/h2-9H,10H2,1H3 |
InChIキー |
SIOKJCQSIHWEIS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)

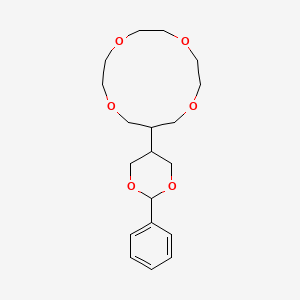
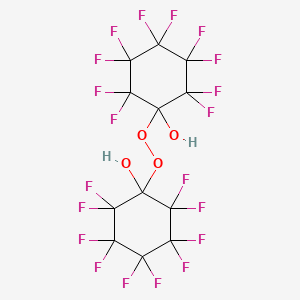
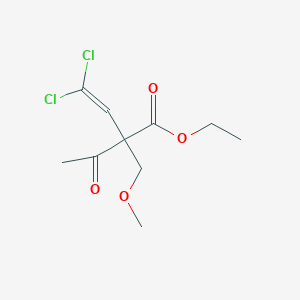

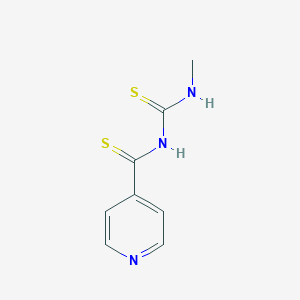
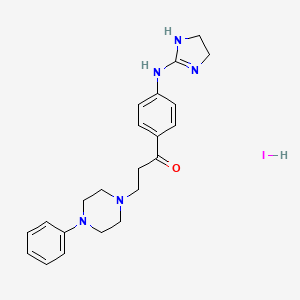

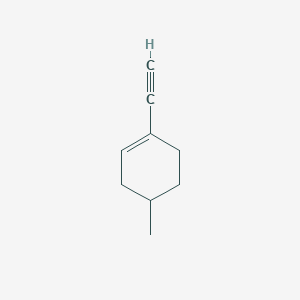
![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)
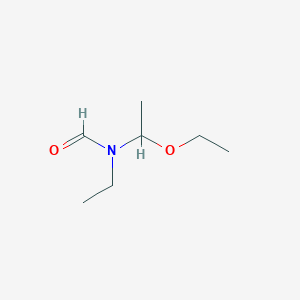
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
